Ethyl 3-chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
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Overview
Description
Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is a complex organic compound that belongs to the bipyridine family This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative.
Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bipyridine core.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules . The bipyridine core can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
Berotralstat: A trifluoromethyl-containing drug used for treating hereditary angioedema.
Uniqueness
Ethyl 3-chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both a trifluoromethyl group and a bipyridine core makes it particularly valuable in various applications, from pharmaceuticals to materials science .
Properties
Molecular Formula |
C15H12ClF3N2O2 |
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Molecular Weight |
344.71 g/mol |
IUPAC Name |
ethyl 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-3-23-14(22)11-4-9(6-20-8(11)2)13-12(16)5-10(7-21-13)15(17,18)19/h4-7H,3H2,1-2H3 |
InChI Key |
QWLOBFFNXZFBHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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